Chlorosulfonic acid
Overview
Description
Chlorosulfonic acid, also known as sulfurochloridic acid, is an inorganic compound with the formula HSO₃Cl. It is a colorless, hygroscopic liquid that is a powerful lachrymator. This compound is widely used as a sulfonating and chlorosulfonating agent, particularly for organic compounds. It was first prepared by Williamson in 1854 by the action of phosphorus pentachloride on concentrated sulfuric acid .
Scientific Research Applications
Chlorosulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a sulfonating and chlorosulfonating agent in organic synthesis.
Biology: Employed in the synthesis of sulfonated polyethersulfone with enhanced hydrophilic properties.
Medicine: Utilized in the preparation of anticoagulant agents by attaching sulfate groups to silk fibroin.
Industry: Applied in the production of detergents, plasticizers, and other industrial chemicals.
Mechanism of Action
Target of Action
Chlorosulfonic acid, also known as sulfurochloridic acid, primarily targets organic compounds . It is widely used as a sulfonating and chlorosulfonating agent, particularly for organic compounds . The primary role of these targets is to undergo chemical reactions that result in the formation of useful synthetic intermediates for various industries .
Mode of Action
this compound interacts with its targets through a process known as chlorosulfonation . In this process, the compound acts as an electrophile, reacting with aromatic compounds to produce sulfonyl chloride via a typical electrophilic aromatic substitution reaction . This reaction pathway is similar to a conventional sulfonation reaction .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the sulfonation and chlorosulfonation of organic compounds . The compound’s interaction with its targets leads to the formation of sulfonyl chloride, which can be used as an intermediate in various chemical reactions . These reactions can lead to the production of a wide range of products, including detergents and other chemical intermediates .
Pharmacokinetics
It’s important to note that this compound is a distillable, colorless liquid which is hygroscopic . This means it can absorb moisture from the environment, which could potentially affect its concentration and thus its reactivity.
Result of Action
The primary molecular result of this compound’s action is the production of sulfonyl chloride . This compound is a useful synthetic intermediate that can be used in various chemical reactions . On a cellular level, it’s important to note that this compound is a powerful lachrymator, meaning it can cause severe eye and respiratory irritation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound reacts violently with water to yield sulfuric acid and hydrogen chloride . This reaction is exothermic and can cause the mixture to heat up and potentially lead to a violent reaction . Therefore, it’s crucial to handle and store this compound in a dry environment to prevent any unwanted reactions. Additionally, the compound can give rise to different products at different temperatures , indicating that temperature is another key environmental factor that can influence its action and efficacy.
Safety and Hazards
Future Directions
Chlorosulfonic acid has demonstrated that it is a truly versatile reagent since its discovery in 1854 . It is gradually finding its way into real-life applications, including nanocomposites and biomaterials, energy, and microelectronics . Some of the most promising application areas use 2D materials to produce membranes for water desalination, laminates for thermal management and microwave shielding, and conformal coatings for wearable electronics .
Biochemical Analysis
Biochemical Properties
Chlorosulfonic acid is a highly reactive compound and reacts with a wide range of substances, including water, alcohols, and amines . It is used most widely for sulfating liquid long chain alcohols . The reaction is relatively simple and rapid and goes to completion through the loss of HCl .
Cellular Effects
The cellular effects of this compound are not well-studied. Due to its high reactivity and corrosiveness, it is likely to have significant effects on cellular structures and processes if it comes into contact with them. It reacts violently with water and decomposes to hydrogen chloride and sulfuric acid mist in the presence of moist air , which could potentially cause damage to cells.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with other compounds. For example, in the chlorosulfonation of benzene, the benzene reacts with this compound to produce benzenesulfonic acid and HCl . The chloride acts as a leaving group, not the OH . This reaction is a typical electrophilic aromatic substitution reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used to process carbon nanotubes into highly oriented and well-packed fibers . The acid is dissolved into this compound and processed into aligned films; under optimized conditions, each film can be peeled and twisted into multiple discrete fibers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorosulfonic acid can be synthesized through several methods:
Reaction of Phosphorus Pentachloride with Sulfuric Acid: This method involves the reaction of phosphorus pentachloride with concentrated sulfuric acid, producing this compound and phosphorus oxychloride.
Direct Action of Hydrochloric Acid on Sulfur Trioxide: This method involves the direct reaction of hydrochloric acid with sulfur trioxide.
Distillation of Oleum with Phosphorus Pentoxide: In this method, oleum is distilled with phosphorus pentoxide in a stream of hydrogen chloride gas.
Industrial Production Methods: The industrial synthesis of this compound typically involves the reaction of hydrogen chloride with a solution of sulfur trioxide in sulfuric acid. This process is highly exothermic and requires careful temperature control to maintain the reaction at 50-80°C .
Chemical Reactions Analysis
Chlorosulfonic acid undergoes various types of chemical reactions:
Hydrolysis: Reacts violently with water to produce sulfuric acid and hydrogen chloride.
Sulfonation and Chlorosulfonation: Acts as a sulfonating and chlorosulfonating agent for organic compounds, particularly aromatic compounds.
Halogenation: Can function as a chlorinating agent for aromatic substrates at high temperatures.
Dehydration: Acts as a powerful dehydrating agent in various chemical reactions.
Common Reagents and Conditions:
Water: Hydrolysis reaction producing sulfuric acid and hydrogen chloride.
Aromatic Compounds: Undergo sulfonation and chlorosulfonation reactions.
High Temperatures: Required for halogenation reactions.
Major Products Formed:
Sulfuric Acid and Hydrogen Chloride: From hydrolysis.
Sulfonated and Chlorosulfonated Organic Compounds: From reactions with aromatic compounds.
Chlorinated Aromatic Compounds: From halogenation reactions.
Comparison with Similar Compounds
- Sulfuric Acid (H₂SO₄)
- Sulfuryl Chloride (SO₂Cl₂)
- Thionyl Chloride (SOCl₂)
Chlorosulfonic acid stands out due to its dual functionality as both a sulfonating and chlorosulfonating agent, making it a versatile reagent in various chemical processes .
Properties
IUPAC Name |
sulfurochloridic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO3S/c1-5(2,3)4/h(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHPWXDJESJLNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClHO3S, Array, ClSO3H | |
Record name | CHLOROSULFONIC ACID | |
Source | CAMEO Chemicals | |
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Record name | CHLOROSULFONIC ACID | |
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Record name | Chlorosulfonic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Chlorosulfonic_acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1029706 | |
Record name | Chlorosulfuric acid | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorosulfonic acid appears as a colorless to yellow colored fuming liquid with a pungent odor. Density 14.7 lb / gal. Causes severe burns. Very toxic by inhalation. Corrosive to metals., Liquid, A colorless to yellow colored fuming liquid with a pungent odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
Record name | CHLOROSULFONIC ACID | |
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Record name | Chlorosulfuric acid | |
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Record name | CHLOROSULFONIC ACID | |
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Boiling Point |
311 °F at 760 mmHg (USCG, 1999), 151-152 °C AT 755 MM HG; 74-75 °C AT 19 MM HG; 60-64 °C AT 2-4 MM HG, at 100kPa: 151-152 °C | |
Record name | CHLOROSULFONIC ACID | |
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Solubility |
/COMMON SOLVENTS INCLUDE/ LIQUID SULFUR DIOXIDE, PYRIDINE, & DICHLOROETHANE., Solubility in water: reaction | |
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Density |
1.75 at 68 °F (USCG, 1999) - Denser than water; will sink, SPECIFIC GRAVITY: 1.76-1.77 AT 20 °C/20 °C; 1.784 AT 0 °C/4 °C; 1.753 AT 20 °C/4 °C., Relative density (water = 1): 1.75 | |
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Vapor Density |
4.02 (AIR= 1), Relative vapor density (air = 1): 4.02 | |
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Vapor Pressure |
1.55 mmHg (USCG, 1999), 0.75 [mmHg], 1 MM HG AT 32 °C, Vapor pressure, Pa at 20 °C: 133 | |
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Color/Form |
COLORLESS OR SLIGHTLY YELLOW LIQUID | |
CAS No. |
7790-94-5 | |
Record name | CHLOROSULFONIC ACID | |
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Record name | CHLOROSULFONIC ACID | |
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Melting Point |
-112 °F (USCG, 1999), -80 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chlorosulfonic acid acts as a powerful sulfonating and chlorosulfonating agent with aromatic compounds. This reaction typically yields sulfonic acids and sulfonyl chlorides, which are valuable intermediates in the synthesis of various products like detergents, dyes, and pharmaceuticals []. The reaction often involves electrophilic aromatic substitution, where this compound acts as an electrophile, attacking the electron-rich aromatic ring.
A: this compound, due to its strong acidic and dehydrating properties, can promote cyclization reactions by facilitating the formation of cyclic structures. This is particularly useful in synthesizing heterocyclic compounds, which are essential building blocks in many pharmaceuticals and agrochemicals [].
ANone: The molecular formula of this compound is HSO3Cl, and its molecular weight is 116.52 g/mol.
A: Key spectroscopic features include strong infrared (IR) absorption bands associated with the S=O and S-O stretching vibrations, typically observed around 1100-1200 cm-1 and 800-900 cm-1, respectively []. Nuclear magnetic resonance (NMR) spectroscopy can provide information about the hydrogen and chlorine atoms in the molecule.
ANone: this compound is a highly corrosive and reactive substance. It reacts violently with water, releasing hydrogen chloride gas, a toxic and corrosive substance. Therefore, it should be handled with extreme care, using appropriate personal protective equipment and under well-ventilated conditions.
A: this compound's strong acidity makes it an effective catalyst in various organic reactions []. For instance, it can catalyze esterification reactions, where a carboxylic acid reacts with an alcohol to form an ester and water []. It also finds application in Friedel-Crafts reactions, promoting alkylation and acylation reactions of aromatic compounds.
A: While both are strong acids used in biodiesel synthesis, this compound has shown unique advantages. Notably, it can catalyze both esterification and transesterification reactions, essential for processing feedstocks with high free fatty acid content, such as Jatropha curcas oil []. Interestingly, the use of this compound in an ultrasonic-assisted process has demonstrated enhanced reaction kinetics and higher yields at relatively moderate temperatures and alcohol to oil molar ratios compared to traditional sulfuric acid catalyzed processes [].
A: Yes, researchers have explored immobilizing this compound on solid supports to create heterogeneous catalysts. For instance, silica gel supported this compound has been studied for the Beckmann rearrangement of cyclohexanone oxime to caprolactam []. This approach aims to overcome the drawbacks of using homogeneous this compound, such as equipment corrosion and waste disposal challenges.
A: Density Functional Theory (DFT) calculations have been used to investigate this compound's remarkable ability to exfoliate graphite, a process crucial for producing graphene []. The studies have focused on understanding the interaction between this compound molecules and graphene layers. The findings suggest that charge transfer, facilitated by a good geometrical match between this compound molecules and the carbon rings of graphene, plays a crucial role in the exfoliation process [].
A: Research on sulfated polysaccharides, like those derived from Angelica Sinensis [] and Astragalus [], indicates that the degree of substitution (DS), controlled by the amount of this compound used during sulfation, significantly influences their biological properties. For instance, increasing the DS of Angelica Sinensis polysaccharides enhanced their ability to promote mouse splenocyte proliferation in vitro, highlighting the role of sulfation in modulating biological activity [].
A: Due to its highly reactive nature, formulating this compound presents significant challenges. Direct use is often not feasible. Strategies often involve converting it into more stable derivatives, like sulfonyl chlorides or sulfonamides, which can be further formulated into suitable products depending on the intended application [].
ANone: Due to its hazardous nature, this compound handling and use are subject to strict safety and environmental regulations. These may include regulations related to storage, transportation, handling, waste disposal, and emission control.
A: Several methods are employed to determine the DS, including elemental analysis to quantify the sulfur content, which directly correlates to the extent of sulfation [, , , ]. Other techniques, such as Fourier Transform Infrared (FTIR) spectroscopy [, ] and Nuclear Magnetic Resonance (NMR) spectroscopy [], can provide structural information confirming successful sulfation.
ANone: A suite of analytical techniques is often used, including:
- FTIR Spectroscopy: To identify functional groups, such as S=O and S-O, characteristic of sulfonic acid groups introduced by this compound [, , , , ].
- NMR Spectroscopy: To elucidate the structure of modified materials and confirm the presence of sulfonic acid groups [, ].
- X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states of elements in modified materials, particularly useful for confirming the presence of sulfur [].
- Thermogravimetric Analysis (TGA): To study the thermal stability of materials before and after modification with this compound [].
ANone: this compound poses environmental risks due to its corrosive nature and the potential release of harmful byproducts like hydrogen chloride gas upon reaction with water. Responsible handling, use, and disposal are crucial to minimize its environmental impact. Research on sustainable alternatives and waste management strategies is essential to address these concerns.
A: Yes, several alternative sulfonating agents are available, each with its advantages and limitations. These include sulfur trioxide, sulfuric acid, fuming sulfuric acid (oleum), and sulfamic acid []. The choice of the most appropriate sulfonating agent depends on factors like the substrate's reactivity, desired selectivity, cost, and safety considerations.
ANone: Minimizing the environmental impact requires a multifaceted approach:
- Optimization of Reaction Conditions: Using the minimal required amount of this compound, optimizing reaction conditions to minimize waste generation, and exploring continuous flow processes for enhanced efficiency [].
- Recycling and Recovery: Investigating methods for recovering and reusing this compound or its byproducts to reduce waste generation [].
ANone: The diverse reactivity of this compound has led to its use in various fields:
- Material Science: Modifying the surface properties of materials, like polymers, to enhance hydrophilicity or introduce functional groups for specific applications [, ].
- Polymer Chemistry: Synthesizing sulfonated polymers, including ion-exchange resins and proton exchange membranes for fuel cells [, , , ].
- Organic Chemistry: As a versatile reagent in synthesizing a wide range of compounds, including pharmaceuticals, dyes, and agrochemicals [].
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